Cas no 75364-14-6 (methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate)

methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate structure
75364-14-6 structure
Product Name:methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
Numero CAS:75364-14-6
MF:C22H18O8
MW:410.373527050018
CID:1777161
PubChem ID:135624
Update Time:2025-04-21

methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
    • Naphthaceno(2,3-b)oxirene-2-carboxylic acid, 1a-ethyl-1a,2,4,9,11,11a-hexahydro-3,8,10-trihydroxy-4,9-dioxo-, methyl ester, (1aR-(1aalpha,2beta,11aalpha))-
    • 75364-14-6
    • Methyl 1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
    • CHEMBL21872
    • 8,9-Dehydro-zeta-rhodomycinone 8,9-beta-epoxide
    • DTXSID20996815
    • Inchi: 1S/C22H18O8/c1-3-22-11(30-22)7-9-13(16(22)21(28)29-2)20(27)14-15(18(9)25)19(26)12-8(17(14)24)5-4-6-10(12)23/h4-6,11,16,23,25,27H,3,7H2,1-2H3/t11-,16-,22-/m0/s1
    • Chiave InChI: SLOAUJRRFDJQDU-DOCRCCHOSA-N
    • Sorrisi: O1[C@H]2CC3C(=C4C(C5C(=CC=CC=5C(C4=C(C=3[C@@H](C(=O)OC)[C@@]12CC)O)=O)O)=O)O

Proprietà calcolate

  • Massa esatta: 410.10016753g/mol
  • Massa monoisotopica: 410.10016753g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 3
  • Complessità: 781
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 134Ų
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD